Product packaging for 4-(Trifluoromethyl)piperidin-3-OL(Cat. No.:CAS No. 1356342-85-2)

4-(Trifluoromethyl)piperidin-3-OL

Cat. No.: B2906687
CAS No.: 1356342-85-2
M. Wt: 169.147
InChI Key: NHCYALMWLNOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Trifluoromethyl)piperidin-3-ol (CAS 1356342-85-2) is a piperidine derivative of interest in medicinal chemistry and pharmaceutical research . This compound features a trifluoromethyl group and a hydroxyl group on the piperidine ring, a structure known to be a biologically useful scaffold for a variety of biological targets . Compounds containing the aryl piperidinol core have been investigated in scientific research for their potential biological activities. For instance, structurally similar aryl piperidinols have been identified in anti-tuberculosis screening programs and have shown activity against various other targets, suggesting the scaffold's utility in early-stage drug discovery . The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key synthetic intermediate or building block for the exploration of new chemical entities . Safety Information: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F3NO B2906687 4-(Trifluoromethyl)piperidin-3-OL CAS No. 1356342-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCYALMWLNOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Trifluoromethyl Piperidin 3 Ol and Its Analogues

Strategic Approaches to Fluorinated Piperidine (B6355638) Synthesis

The synthesis of piperidine derivatives substituted with a trifluoromethyl group can be broadly categorized into two main strategies: the modification of a pre-existing six-membered ring, such as a pyridine (B92270), or the construction of the heterocyclic ring from acyclic precursors.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

One of the most direct methods for synthesizing piperidines is the reduction of the corresponding aromatic pyridine precursors. The aromatic nature of the pyridine ring necessitates robust reduction conditions, often involving catalytic hydrogenation at elevated pressures and temperatures.

Catalytic hydrogenation of substituted pyridines is a common and effective method for producing the saturated piperidine ring. asianpubs.org This transformation involves the absorption of three moles of hydrogen and is typically carried out using heterogeneous catalysts in a protic solvent like glacial acetic acid. asianpubs.org A variety of metal catalysts, including platinum, palladium, and rhodium, are effective for this reduction. mdpi.com

For instance, the hydrogenation of 2-trifluoromethylpyridine to yield 2-(trifluoromethyl)piperidine (B127925) can be achieved using catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO2), or Rhodium. mdpi.com Similarly, the catalytic hydrogenation of 2-chloro-3-(trifluoromethyl)pyridine (B31430) has been successfully performed using PtO2 as the catalyst under hydrogen pressure to yield 2-chloro-3-(trifluoromethyl)piperidine. asianpubs.org The choice of catalyst and reaction conditions can be tailored based on the specific substrate and desired outcome. asianpubs.org

Table 1: Catalytic Hydrogenation of Trifluoromethyl-Substituted Pyridines

Substrate Catalyst Solvent Conditions Product Source(s)
2-Trifluoromethylpyridine Pd, Pt, or Rh Not specified Not specified 2-(Trifluoromethyl)piperidine mdpi.com
2-Chloro-3-(trifluoromethyl)pyridine PtO2 (5 mol%) Acetic Acid 50-70 bar H2, 6-10 h, RT 2-Chloro-3-(trifluoromethyl)piperidine asianpubs.org
3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones Pd/C Not specified Hydrogenation Trifluoromethyl-containing piperidinones mdpi.com

Achieving stereocontrol during the reduction of a prochiral pyridine or dihydropyridine (B1217469) intermediate is a key challenge in the synthesis of chiral piperidines like cis- or trans-4-(trifluoromethyl)piperidin-3-ol. Asymmetric hydrogenation utilizes chiral catalysts to influence the stereochemical outcome of the reaction, producing one enantiomer in excess. This method is one of the most efficient for preparing optically active compounds. arkat-usa.org

Transition-metal catalyzed asymmetric hydrogenation, often employing iridium or rhodium complexes with chiral phosphine (B1218219) ligands, is a powerful tool for this purpose. diva-portal.orgsemanticscholar.org For example, rhodium complexes paired with chiral monophosphorus ligands derived from BINOL have been successfully applied in the asymmetric hydrogenation of α-dehydroamino acid derivatives. arkat-usa.org The mechanism often involves an outer-sphere hydride transfer from a metal-hydride complex to an iminium intermediate, with secondary interactions between the catalyst and substrate guiding the stereoselectivity. semanticscholar.org In some systems, introducing a strong Brønsted acid can establish anion binding between the substrate and the chiral ligand, leading to high reactivity and enantioselectivity (up to 99% ee). semanticscholar.org The development of these catalytic systems is crucial for accessing specific stereoisomers of functionalized piperidines. diva-portal.org

Cyclization Reactions for Piperidine Core Construction

An alternative to reducing pyridine rings is to build the piperidine core from non-cyclic starting materials. This approach offers flexibility in introducing substituents and controlling stereochemistry. These methods can be broadly classified as intramolecular (cyclization of a single molecule) or intermolecular (joining of two or more molecules).

Intramolecular cyclization reactions are powerful for forming ring structures. In a Mannich-type reaction , an amine, an aldehyde (or ketone), and an active hydrogen compound react to form a β-amino carbonyl compound. A diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved through an intramolecular Mannich reaction, where an iminium ion intermediate is attacked by an internal nucleophile to forge the piperidine ring. mdpi.com

Radical-mediated cyclizations offer another route. For example, an intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce piperidine rings containing quaternary centers with high trans-selectivity. organic-chemistry.org

The aza-[3+3] cycloaddition (or annulation) is a highly convergent strategy for constructing piperidinyl heterocycles. nih.gov This formal cycloaddition involves the condensation of a three-atom component, such as a vinylogous amide, with another three-atom component, like an α,β-unsaturated iminium salt. nih.govacs.org The reaction proceeds through the formation of a 1-azatriene intermediate, followed by a 6π-electron electrocyclic ring-closure. nih.gov This method is considered complementary to aza-[4+2] cycloadditions and often utilizes more readily accessible and stable starting materials. researchgate.net

Table 2: Intramolecular Cyclization Strategies for Piperidine Synthesis

Reaction Type Key Precursors Mechanism Highlight Product Type Source(s)
Mannich-type Trifluoromethyl amine, Aldehydes Nucleophilic attack on an iminium intermediate 2-Trifluoromethylpiperidines mdpi.com
Aza-[3+3] Cycloaddition Vinylogous amides, α,β-unsaturated iminium salts 6π-electron electrocyclic ring-closure Dihydropyridines, Piperidines nih.govacs.org
Iodo-aldol Cyclization Prochiral α-substituted enoate aldehydes Iodo-aldol reaction Hydroxy- and iodomethyl-substituted piperidines organic-chemistry.org

Intermolecular strategies involve the reaction of two different components to form the piperidine ring. The [4+2] annulation , or cycloaddition, is a prominent example. In this approach, a four-atom component reacts with a two-atom component. A notable variant is the Kwon annulation, which involves the phosphine-catalyzed [4+2] annulation of imines with allenes. acs.org The development of highly enantioselective versions of this reaction, using chiral phosphine catalysts like C2-symmetric chiral phosphepines, allows for the synthesis of a wide array of functionalized piperidine derivatives with excellent stereoselectivity. acs.org

Another powerful method is the organocatalytic Mannich-reductive cyclization, which functions as a formal [4+2] cycloaddition. This one-pot synthesis can combine an aldimine with glutaraldehyde (B144438) to produce 2,3-substituted piperidines in high yields and with outstanding enantioselectivities (up to >99% ee). rsc.org These intermolecular strategies provide efficient and stereocontrolled access to complex piperidine scaffolds from simpler starting materials. acs.orgrsc.org

Ring Expansion and Rearrangement Methodologies

Ring expansion and rearrangement reactions offer powerful and often stereospecific routes to piperidine scaffolds from more readily available smaller ring systems, such as pyrrolidines or azetidines. nih.govrsc.org These methods are particularly valuable for accessing complex substitution patterns that can be challenging to achieve through direct cyclization.

A prominent strategy involves the ring expansion of prolinol derivatives. mdpi.comnih.gov For instance, 2'-(trifluoromethyl)prolinols, prepared from L-proline, can undergo a ring expansion to yield 3-substituted 2-(trifluoromethyl)piperidines. This transformation proceeds through an intermediate aziridinium (B1262131) ion, which is then opened regioselectively by a nucleophile. The presence of the electron-withdrawing trifluoromethyl group directs the nucleophilic attack to achieve the desired piperidine ring system. mdpi.com This method has been successfully applied to produce a variety of 2-(trifluoromethyl)-3-substituted piperidines with high diastereoselectivity and enantioselectivity. mdpi.com

Similarly, ring expansion of other N-heterocycles can be induced by reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org While primarily a fluorinating agent, DAST can facilitate ring expansions of cyclic β-amino alcohols via the formation of bicyclic aziridinium intermediates. arkat-usa.orgresearchgate.net For example, treatment of N-benzyl-2-hydroxymethylpiperidine with DAST yields a mixture of the ring-expanded 3-fluoroazepane (B3224812) and the direct substitution product, 2-fluoromethylpiperidine. arkat-usa.org The regioselectivity of these expansions is often dictated by the substituents on the ring, particularly the presence of fluorine-containing groups. researchgate.net

Another approach involves the researchgate.netescholarship.org-sigmatropic rearrangement of allylic quaternary ammonium (B1175870) salts. In a tandem catalysis process, an allylic amination followed by an in situ enantioselective researchgate.netescholarship.org-sigmatropic rearrangement can produce syn-α-amino acid derivatives, which can serve as precursors to highly substituted piperidines after further transformations. acs.org

Table 1: Ring Expansion and Rearrangement Strategies

Starting MaterialKey Reagent/ReactionIntermediateProduct TypeRef.
2'-(Trifluoromethyl)prolinolsDAST, I₂/PPh₃, or Tf₂O + NucleophileAziridinium ion2-(Trifluoromethyl)-3-substituted piperidines mdpi.com
N-Benzyl-2-hydroxymethylpiperidineDASTAziridinium ion3-Fluoroazepane (ring-expanded product) arkat-usa.org
Trifluoromethyl pyrrolidinesNucleophilesBicyclic azetidinium ion4-Substituted α-trifluoromethyl azepanes researchgate.net
Allylic amines & bromoacetatesIsothiourea catalystAllylic quaternary ammonium ylidesyn-α-Amino acid derivatives (piperidine precursors) acs.org

Stereocontrolled Synthesis of 4-(Trifluoromethyl)piperidin-3-OL and Related Diastereomers/Enantiomers

Controlling the stereochemistry of the C3-hydroxyl and C4-trifluoromethyl groups is critical for modulating the biological activity of these compounds. Both diastereoselective and enantioselective methods have been developed to access specific stereoisomers.

Diastereoselective Synthetic Routes

Diastereoselective strategies aim to control the relative configuration of the two adjacent stereocenters. Intramolecular reactions are particularly effective in this regard. An intramolecular Mannich-type reaction, for example, has been employed to prepare α-trifluoromethylpiperidines with high diastereoselectivity. researchgate.net This approach starts from a trifluoromethyl amine which, after condensation with an aldehyde, forms an iminium intermediate that cyclizes through a chair-like transition state to minimize steric interactions, thereby controlling the diastereomeric outcome. mdpi.com

Another powerful method is the palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones. This skeletal remodeling strategy allows for the synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides with excellent diastereoselectivity. nih.gov These products can serve as valuable precursors to the target 3-hydroxypiperidines. Furthermore, the hydrogenation of substituted pyridines often proceeds with high diastereocontrol. For instance, the dearomatization and hydrogenation of fluoropyridines using rhodium(I) or palladium catalysts can yield all-cis-(multi)fluorinated piperidines. mdpi.com The choice of catalyst and conditions can influence the facial selectivity of the hydrogenation.

Table 2: Diastereoselective Synthesis Examples

MethodStarting MaterialsKey FeaturesProductRef.
Intramolecular Mannich ReactionTrifluoromethyl amine, AldehydeCyclization via chair-like transition stateDiastereomerically enriched 2-trifluoromethylpiperidines mdpi.comresearchgate.net
Deconstructive AminationBridged δ-lactam-γ-lactones, AminesPd-catalyzed skeletal remodeling3-Hydroxy-2-piperidinone carboxamides nih.gov
Catalytic HydrogenationFluoropyridinesRh(I) or Pd catalysiscis-Fluorinated piperidines mdpi.com

Enantioselective Approaches and Chiral Auxiliary Strategies

Enantioselective synthesis is crucial for producing single-enantiomer drugs. This can be achieved through the use of chiral catalysts, chiral starting materials, or chiral auxiliaries.

A robust method for preparing optically active substituted 2-trifluoromethylpiperidines involves a stereospecific ring expansion of enantiopure 2′-trifluoromethylprolinols derived from L-proline. This approach yields piperidines with excellent diastereomeric and enantiomeric excesses (de > 94% and ee > 99%). mdpi.com

Chiral auxiliaries, such as Evans' oxazolidinones, are widely used to induce stereoselectivity. bath.ac.uk For example, an asymmetric trifluoromethylation of N-acyloxazolidinones can be achieved through a Ru-catalyzed radical addition to zirconium enolates. The chiral auxiliary directs the approach of the trifluoromethylating agent, and can be subsequently removed to yield the chiral fluorinated product. nih.gov Reductive amination using chiral auxiliaries is another powerful technique for synthesizing chiral amines, which are key building blocks for more complex heterocyclic structures. d-nb.info

Catalytic enantioselective methods are also prominent. The hydrogenation of pyridinium (B92312) salts using a chiral catalyst can produce enantiomerically enriched piperidine derivatives. Similarly, an intramolecular Mannich reaction of a homochiral α-trifluoromethyl-β-amino ketal, prepared from a fluoral hemiacetal, provides an asymmetric route to (trifluoromethyl)pipecolic acids, which are closely related to the target scaffold. researchgate.net

Table 3: Enantioselective Synthesis Strategies

ApproachKey Component/StrategyExample ApplicationRef.
Chiral Pool SynthesisL-proline derived 2'-trifluoromethylprolinolsStereospecific ring expansionEnantioenriched 2-(trifluoromethyl)piperidines
Chiral AuxiliaryN-acyloxazolidinonesRu-catalyzed radical trifluoromethylationAsymmetric synthesis of fluorinated materials
Asymmetric CatalysisChiral Rh or Ir catalystsEnantioselective hydrogenation of pyridinium saltsOptically active piperidines
Substrate ControlHomochiral α-Tfm-β-amino ketalAsymmetric intramolecular Mannich reactionEnantioenriched (trifluoromethyl)pipecolic acids

Introduction of the Trifluoromethyl Moiety

Nucleophilic and Electrophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the transfer of a "CF₃⁻" equivalent to an electrophilic substrate. A common and widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. mdpi.com It can be used to introduce a CF₃ group onto imines, which can be generated from the corresponding δ-lactams, to form α,α-disubstituted piperidines. mdpi.com Another approach involves the nucleophilic trifluoromethylation of pyridinium cations, which are subsequently hydrogenated to yield trifluoromethylated piperidines. researchgate.netresearcher.life More recently, stable nucleophilic trifluoromethylating agents have been developed from fluoroform, which act as a reservoir for the CF₃ anion. acs.org

Electrophilic trifluoromethylation utilizes "CF₃⁺" sources to react with nucleophilic substrates. A host of stable and effective electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's and Shibata's reagents). beilstein-journals.orgchem-station.comnih.gov These reagents can trifluoromethylate a wide range of nucleophiles under relatively mild conditions. beilstein-journals.org For instance, the trifluoromethylation of silyl (B83357) enol ethers or enamines derived from piperidinones would provide a direct route to the desired scaffold. These electrophilic reagents can also engage in copper-catalyzed oxidative difunctionalization reactions with alkenes. conicet.gov.ar

Radical Trifluoromethylation Protocols

Radical trifluoromethylation employs a CF₃ radical (CF₃•) and is particularly useful for functionalizing C-H bonds or adding across double bonds. CF₃ radicals can be generated from various precursors. rsc.orgthieme-connect.de Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, can generate CF₃• radicals through single-electron transfer (ET) processes, expanding their utility beyond simple nucleophilic attack. nih.govconicet.gov.ar

Photoredox catalysis has emerged as a powerful tool for generating CF₃ radicals under mild conditions. For example, a copper-catalyzed cross-coupling of Ruppert-Prakash type reagents with alkyl bromides can be mediated by light to form trifluoromethylated products. organic-chemistry.org Another method involves the silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids, providing a route from readily available starting materials. organic-chemistry.org These radical methods offer alternative pathways and complementary reactivity to ionic trifluoromethylation strategies. researchgate.net

Table 4: Trifluoromethylation Reagents and Methods

MethodReagent TypeCommon ReagentsSubstrate ExampleRef.
Nucleophilic CF₃⁻ sourceTMSCF₃ (Ruppert-Prakash), Fluoroform-derived adductsImines, Pyridinium salts mdpi.comresearchgate.netacs.org
Electrophilic CF₃⁺ sourceTogni's reagents, Umemoto's reagents, Shibata's reagentsSilyl enol ethers, Enamines, Alkenes beilstein-journals.orgnih.govconicet.gov.ar
Radical CF₃• sourceTogni/Umemoto reagents + ET, Rƒ-I + photoredox catalystAlkenes, Alkyl halides, Carboxylic acids nih.govconicet.gov.arorganic-chemistry.org

Specific Reagents and Conditions for CF₃ Incorporation

The incorporation of the trifluoromethyl group, a moiety known to enhance metabolic stability and lipophilicity, is a key challenge in the synthesis of fluorinated piperidines. researchgate.net A range of reagents and reaction conditions have been developed for this purpose, each with its own advantages and substrate scope.

One prominent strategy involves the nucleophilic trifluoromethylation of pyridinium cations. This method proceeds in three steps: oxidation of a tetrahydropyridine (B1245486) derivative to the corresponding pyridinium salt, followed by nucleophilic trifluoromethylation, and subsequent hydrogenation to yield the α-trifluoromethyl piperidine. researchgate.net The trifluoromethylation step typically occurs at the less sterically hindered position of the pyridinium intermediate with moderate to high regioselectivity. researchgate.net A common source for the CF₃ nucleophile is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, which is utilized in diastereoselective additions to imines or their derivatives. nih.gov

Another approach is the electrophilic trifluoromethylation of pyridine rings that have been activated by nucleophilic attack. For instance, pyridine derivatives can be activated through hydrosilylation to form an N-silyl enamine intermediate. acs.org This electron-rich intermediate then reacts with an electrophilic trifluoromethylating agent to install the CF₃ group, selectively at the 3-position. acs.org

Cycloaddition reactions also provide a powerful route. The aza Diels-Alder reaction, a type of [4+2] cycloaddition, can be used to construct the piperidine ring with the trifluoromethyl group already in place. mdpi.com This is achieved by reacting an imine, activated by electron-withdrawing groups, with a suitable diene. mdpi.com For example, sulfinimine intermediates generated in situ from trifluoromethyl α,β-unsaturated ketones can undergo cycloaddition to form unsaturated trifluoromethyl-piperidines with good diastereoselectivity. mdpi.com

A variety of trifluoromethylating agents are available, including trifluoromethylsilanes, sodium trifluoroacetate, and hypervalent iodine reagents. mdpi.comresearchgate.net The choice of reagent and conditions is often dictated by the specific substrate and the desired selectivity.

Table 1: Reagents and Conditions for CF₃ Incorporation
MethodKey Reagent(s)Typical ConditionsReference
Nucleophilic TrifluoromethylationTrifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)Addition to pyridinium salts or sulfinylimines, often with a fluoride (B91410) initiator (e.g., TBAF). researchgate.netnih.gov
Electrophilic TrifluoromethylationTogni reagents, Umemoto reagentsReaction with activated pyridine rings (e.g., N-silyl enamines) formed via hydrosilylation. acs.org
Aza Diels-Alder ReactionTrifluoromethyl α,β-unsaturated ketonesIn situ formation of an azadiene followed by [4+2] cycloaddition with a dienophile. mdpi.com
Radical TrifluoromethylationSodium trifluoromethanesulfinate (CF₃SO₂Na)Often initiated by an oxidant (e.g., t-BuOOH) to generate the CF₃ radical. acs.org

Protective Group Strategies in the Synthesis of this compound Intermediates

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functionalities, such as the piperidine nitrogen and the hydroxyl group, while other parts of the molecule are being modified. google.com The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

For the piperidine nitrogen, the benzoyl (Bz) and tert-butoxycarbonyl (Boc) groups are commonly employed. The N-benzoyl group can be introduced by reacting the piperidine with benzoyl chloride. researchgate.netnuph.edu.ua This group is robust but its removal can require harsh conditions, such as reduction to a benzyl (B1604629) group followed by hydrogenolysis or treatment with 1-chloroethyl chloroformate (ACE-Cl). researchgate.netnuph.edu.ua

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). nih.gov In one synthetic sequence, a piperidine imine was reduced and the resulting secondary amine was protected with a Boc group, which facilitated further transformations. nih.gov

In stereoselective syntheses, chiral auxiliaries can be considered a special class of protecting groups. For example, Ellman's auxiliary (a tert-butanesulfinamide) can be condensed with an amino ketone to form a sulfinylimine. nih.gov This chiral group directs the nucleophilic addition of the trifluoromethyl group, allowing for the diastereoselective creation of a new stereocenter. nih.gov After the addition, the auxiliary is removed under acidic conditions.

Table 2: Common Protecting Groups in the Synthesis of Piperidine Intermediates
Protecting GroupFunctional Group ProtectedIntroduction ReagentCleavage ConditionsReference
Benzoyl (Bz)Amine (Nitrogen)Benzoyl chlorideReduction to benzyl then hydrogenolysis or ACE-Cl. researchgate.netnuph.edu.ua
tert-Butoxycarbonyl (Boc)Amine (Nitrogen)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl). nih.gov
Benzyl (Bn)Amine (Nitrogen), Hydroxyl (Oxygen)Benzyl bromide, Benzyl chlorideHydrogenolysis (H₂, Pd/C). researchgate.netnuph.edu.ua
Ellman's AuxiliaryAmine (Nitrogen) / Chiral Director(R)- or (S)-tert-ButanesulfinamideAcidic conditions (e.g., HCl). nih.gov

Chemical Reactivity and Derivatization of 4 Trifluoromethyl Piperidin 3 Ol Systems

Functional Group Transformations

The functional groups of 4-(trifluoromethyl)piperidin-3-ol can undergo selective reduction and oxidation reactions to yield new chemical entities. The hydroxyl group, in particular, is a primary target for oxidation to the corresponding ketone. The oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones is a known transformation, often requiring specific conditions due to the electron-withdrawing nature of the trifluoromethyl group, which can increase the activation barrier for oxidation. thieme-connect.com Methodologies employing a nitroxide catalyst, such as 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), in the presence of a terminal oxidant like potassium persulfate, have been developed for the efficient oxidation of such alcohols. thieme-connect.comthieme-connect.com This approach is effective for a range of aromatic and heteroaromatic substrates. thieme-connect.com

Conversely, selective reduction of the piperidine (B6355638) ring or other functional groups that may be introduced onto the scaffold can be achieved. For instance, the reduction of related N-heteroarenes, such as functionalized pyridines, to their corresponding piperidines has been accomplished using various catalytic systems. chemrxiv.orgmdpi.com Titanocene dichloride (Cp2TiCl2)-catalyzed dearomative selective reduction with ammonia (B1221849) borane (B79455) is one such method that demonstrates broad functional group tolerance. chemrxiv.org While direct reduction of the trifluoromethyl group is challenging, the strategic reduction of other functionalities allows for the synthesis of diverse piperidine analogues. A chemoselective reduction of a related functionalized 3-fluoropiperidine (B1141850) using sodium triacetoxyborohydride (B8407120) in acetic acid has been shown to produce the saturated piperidine with high diastereoselectivity. nih.gov

Hydrolysis is a key reaction for the deprotection or modification of derivatives of this compound. For instance, ester derivatives formed at the hydroxyl group can be hydrolyzed back to the parent alcohol. The use of lithium hydroxide (B78521) (LiOH) is a common method for the hydrolysis of ester groups in complex molecules containing trifluoromethylphenyl moieties. nih.gov This process is often a crucial step in multi-step synthetic sequences.

Furthermore, if the piperidine nitrogen is acylated with a group containing a hydrolyzable functionality, such as a nitrile, this can be converted to a carboxylic acid or amide. For example, the hydrolysis of a benzonitrile (B105546) group to a benzamide (B126) can be achieved using potassium carbonate (K2CO3) in the presence of hydrogen peroxide. mdpi.com Such hydrolytic processes expand the range of accessible derivatives from the this compound core.

Derivatization Strategies for Advanced Analogues

The secondary amine of the piperidine ring is a prime site for derivatization through N-alkylation and N-acylation. N-alkylation introduces a variety of substituents, which can significantly influence the biological activity and physical properties of the resulting compounds. researchgate.net Catalytic methods, such as those employing ruthenium-based catalysts, have been developed for the N-alkylation of amines with alcohols. researchgate.netscispace.com Iron-catalyzed reductive amination of ω-amino fatty acids also provides a route to N-alkylated piperidines. mdpi.com

N-acylation is another common strategy to modify the piperidine nitrogen. This is often achieved by reacting the amine with an acid chloride or anhydride. nuph.edu.ua For instance, acylation of 4-hydroxypiperidine (B117109) with benzoyl chloride is a key step in the synthesis of 4-(trifluoromethoxy)piperidine (B1430414). nuph.edu.ua N-acylation can also be used to introduce a wide array of functional groups, which can then be further manipulated. acs.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Systems

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Alcohol, Ruthenium catalyst N-Alkylpiperidine researchgate.net
N-Alkylation ω-Amino fatty acid, Iron catalyst N-Alkylpiperidine mdpi.com
N-Acylation Benzoyl chloride N-Benzoylpiperidine nuph.edu.ua
N-Acylation Acid chloride/anhydride N-Acylpiperidine acs.org

The hydroxyl group at the 3-position of the piperidine ring offers a handle for a variety of O-functionalization reactions. This allows for the introduction of different ether and ester linkages, which can modulate the molecule's properties. One notable transformation is the conversion of the hydroxyl group to a trifluoromethoxy group. This has been achieved in the synthesis of 4-(trifluoromethoxy)piperidine from 4-hydroxypiperidine through a multi-step process involving the formation of an S-methyl xanthate followed by desulfurization/fluorination. nuph.edu.ua

O-phosphorylation is another potential derivatization strategy for the hydroxyl group. researchgate.net Furthermore, the hydroxyl group can be converted into a leaving group to facilitate nucleophilic substitution reactions, or it can be used to form esters with various carboxylic acids, leading to a wide range of ester derivatives.

While direct functionalization of the carbon atoms of the piperidine ring in this compound can be challenging, several strategies exist for the synthesis of piperidines with substitution at various ring positions. mdpi.com These methods often involve the cyclization of appropriately substituted precursors. For example, intramolecular cyclization reactions, such as the aza-Michael reaction or electrophilic cyclization, can be employed to construct the piperidine ring with desired substituents in place. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H (proton) and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of 4-(Trifluoromethyl)piperidin-3-OL.

¹H NMR: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the piperidine (B6355638) ring (H2, H3, H4, H5, H6), as well as signals for the hydroxyl (-OH) and amine (-NH) protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (O, N, and the CF₃ group), and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, which helps to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. ksu.edu.sa Electronegative atoms and electron-withdrawing groups, such as the hydroxyl and trifluoromethyl groups, cause a downfield shift (higher ppm value) for adjacent carbons. ksu.edu.sa A key feature in the ¹³C NMR spectrum of this compound would be the signal for the carbon atom of the trifluoromethyl group (CF₃), which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to the CF₃ group (C4) would also exhibit splitting (²JCF). All ¹³C NMR spectra are typically acquired with broadband ¹H decoupling. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹³C)
C2 2.8 - 3.2 45 - 50 Triplet
C3 3.8 - 4.2 65 - 75 Doublet
C4 2.5 - 3.0 40 - 50 (quartet) Doublet
C5 1.6 - 2.0 25 - 35 Triplet
C6 2.8 - 3.2 45 - 50 Triplet
CF₃ - ~125 (quartet) Quartet (¹JCF)
N-H 1.5 - 3.0 (broad) - -

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It offers a very wide range of chemical shifts, making it highly sensitive to subtle changes in the local electronic environment of the fluorine atoms. nih.gov

For this compound, the ¹⁹F NMR spectrum would show a single primary signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a signature for the electronic environment of the trifluoromethyl group. dovepress.com Furthermore, this signal would be coupled to the adjacent proton at the C4 position, likely resulting in a doublet. The magnitude of this coupling constant (³JHF) can provide conformational information. In a related compound, N-benzyl-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl propanoate, the ¹⁹F signal for the CF₃ group at the 4-position appears as a doublet at approximately -72.5 ppm with a coupling constant of 9.3 Hz. mdpi.com

Table 2: Example ¹⁹F NMR Data for a Related 4-(Trifluoromethyl)piperidine Derivative

Compound ¹⁹F Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Source

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the relative stereochemistry of the substituents on the piperidine ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton connectivity network around the piperidine ring, confirming the H2-H3-H4-H5-H6 sequence. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.org It is the primary method for determining the stereochemistry of the molecule, specifically the cis or trans relationship between the hydroxyl group at C3 and the trifluoromethyl group at C4. A spatial correlation between H3 and the CF₃ group would suggest a cis relationship.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio of ions, which provides the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). csic.es This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. rsc.org For this compound, HRMS would be used to confirm the elemental formula C₆H₁₀F₃NO.

Table 3: Calculated Molecular Mass for this compound

Formula Species Mass Type Calculated Mass (m/z)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. researchgate.net

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A medium intensity band in the region of 3350-3250 cm⁻¹, corresponding to the N-H stretching of the secondary amine. This may overlap with the O-H stretch.

Bands in the 2950-2850 cm⁻¹ region due to C-H stretching vibrations of the piperidine ring.

Very strong, characteristic absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the trifluoromethyl group. thermofisher.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3400 - 3200 Strong, Broad
Amine (N-H) Stretch 3350 - 3250 Medium
Alkane (C-H) Stretch 2950 - 2850 Medium to Strong

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
¹H (proton)
¹³C
4-(Trifluoromethyl)piperidine
N-benzyl-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl propanoate
Ethyl 3-{N-benzyl-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl}propanoate

Fourier-Transform Infrared (FT-IR) Spectroscopy

Detailed experimental FT-IR data, including a table of characteristic absorption bands and their corresponding vibrational assignments for this compound, is not available in the reviewed scientific literature. While general characteristic regions for O-H, N-H, C-H, and C-F stretching and bending vibrations can be predicted, specific, experimentally verified data for this compound has not been published.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Similarly, no experimental FT-Raman spectroscopic data for this compound could be found in the public domain. An analysis of Raman shifts and the creation of a corresponding data table are therefore not possible at this time.

X-ray Crystallography for Absolute and Relative Stereochemistry

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the definitive determination of its absolute and relative stereochemistry through this method is not available.

Computational and Theoretical Studies of 4 Trifluoromethyl Piperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a popular quantum-mechanical method for calculating the electronic structure of various chemical systems, from atoms and molecules to solids. nih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized molecules like 4-(Trifluoromethyl)piperidin-3-ol. nih.gov DFT calculations can determine the optimized geometry of the molecule, corresponding to the minimum energy structure.

For this compound, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. conicet.gov.arresearchgate.net These calculations would reveal how the electron-withdrawing trifluoromethyl group and the polar hydroxyl group influence the geometry of the piperidine (B6355638) ring.

Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is fundamental for assessing its stability. By comparing the energies of different isomers and conformers, the most energetically favorable structures can be identified. The theory also allows for the calculation of various thermodynamic properties, such as enthalpy and Gibbs free energy, which are crucial for understanding reaction equilibria and kinetics. d-nb.info

Table 1: Illustrative DFT-Calculated Electronic Properties of a Piperidine Derivative

PropertyCalculated Value
Total Electronic EnergyValue in Hartrees
Dipole MomentValue in Debye
Rotational ConstantsValues for A, B, C in GHz
PolarizabilityValue in atomic units

Note: This table is illustrative. The actual values would be obtained from specific DFT calculations on this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. conicet.gov.ar

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity). conicet.gov.arajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.arscience.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. conicet.gov.ar

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, as these are the most electron-rich centers. Conversely, the LUMO is likely to have significant contributions from the antibonding orbitals associated with the electron-withdrawing trifluoromethyl group. Analysis of the HOMO and LUMO distributions can predict the most likely sites for electrophilic and nucleophilic attack, respectively. bamu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidine Derivative

Molecular OrbitalEnergy (eV)
HOMOTypical negative value
LUMOTypical negative or small positive value
HOMO-LUMO GapCalculated difference in eV

Note: This table is illustrative. The actual values would be obtained from specific molecular orbital calculations on this compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Conformational analysis of this compound is essential for understanding how it might interact with biological targets.

Prediction of Stable Conformational Isomers

The piperidine ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. acs.org However, the presence of substituents can lead to the existence of multiple stable chair conformers, as well as the possibility of boat or twist-boat conformations. scispace.com

Computational methods, particularly DFT, are used to predict the geometries and relative energies of these different conformers. d-nb.info For this compound, the key variables are the axial or equatorial positions of the hydroxyl and trifluoromethyl groups. This leads to several possible diastereomers (e.g., cis and trans) and, for each diastereomer, different chair conformers. By calculating the Gibbs free energy of each possible conformer, a prediction of their relative populations at a given temperature can be made.

Influence of Trifluoromethyl Group on Ring Conformation

The trifluoromethyl group exerts a significant influence on the conformational preferences of the piperidine ring. Studies on related fluorinated piperidines have shown that fluorine substitution can lead to a preference for the axial position, which is contrary to the general trend for larger alkyl groups that prefer the equatorial position to minimize steric hindrance. d-nb.inforesearchgate.net This preference for the axial conformation in fluorinated systems is often attributed to a combination of electrostatic interactions and hyperconjugation. d-nb.inforesearchgate.net Specifically, stabilizing hyperconjugative interactions can occur between the C-H or C-C bonds of the piperidine ring and the antibonding σ* orbital of the C-F bonds (σ → σ*CF). researchgate.net

In the case of this compound, the bulky and highly electronegative CF3 group at the 4-position will have a profound effect on the conformational equilibrium. Computational studies would be crucial to quantify the energetic balance between steric repulsion, which would favor an equatorial CF3 group, and potential stabilizing stereoelectronic effects that might favor an axial orientation. The presence of the hydroxyl group at the 3-position further complicates this analysis due to potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or even the fluorine atoms of the trifluoromethyl group, which could stabilize certain conformations.

Reaction Mechanism Investigations

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often experimentally inaccessible. For this compound, computational studies can shed light on both its synthesis and its subsequent reactivity.

The synthesis of trifluoromethyl-substituted piperidines can be achieved through various routes, including the cyclization of acyclic precursors or the modification of existing piperidine rings. mdpi.com For instance, a plausible synthetic route could involve the addition of a trifluoromethyl nucleophile to a piperidin-3-one (B1582230) derivative, followed by reduction of the ketone. Alternatively, intramolecular cyclization reactions, such as the aza-Prins reaction or intramolecular Mannich reactions of precursors containing the trifluoromethyl group, could be employed. mdpi.com

Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms involved in the synthesis of substituted piperidines. While direct computational studies on the synthesis of this compound are not extensively documented, analysis of related transformations offers significant insights into plausible reaction pathways and their associated transition states.

One relevant area of study involves the synthesis of chiral trifluoromethylcarbinols, a key structural feature of the target molecule. Computational studies on the synthesis of 1,5-carboxamido-trifluoromethylcarbinols have detailed a potential reaction pathway involving the intramolecular ring-opening of a hemiaminal intermediate. rsc.org DFT calculations of this process identified it as an endergonic step with a significant kinetic barrier of 28.5 kcal/mol. rsc.org This high barrier is consistent with the elevated temperatures often required experimentally. rsc.org The calculations further revealed that the presence of a single water molecule could lower the transition state energy to 26.8 kcal/mol by enabling an alternative, more favorable six-membered ring transition state where the water molecule assists in the C-O bond cleavage. rsc.org

Another potential synthetic route is the aza-Prins cyclization. In these reactions, the formation of the piperidine ring proceeds through a thermodynamically favorable chair-like transition state. usm.edu Computational models show that to minimize allylic strain and steric hindrance, substituents are preferentially placed in an axial position during the key intermolecular cyclization step. usm.edu

Furthermore, the formation of the crucial C-N bond in the piperidine ring has been the subject of photochemical studies. mountainscholar.org Mechanistic investigations into nickel-catalyzed C-N cross-coupling reactions, which can be modeled computationally, provide a framework for understanding the transition states involved in forming the piperidine heterocycle from appropriate precursors. mountainscholar.org

Table 1: Computed Energetics of a Key Reaction Step in a Related Synthesis This table is based on a computational study of a related trifluoromethylcarbinol synthesis.

Reaction Step Condition Calculated Parameter Value (kcal/mol) Source
Hemiaminal Ring Opening Anhydrous Gibbs Free Energy of Activation (ΔG‡) 28.5 rsc.org
Hemiaminal Ring Opening Water-Assisted Gibbs Free Energy of Activation (ΔG‡) 26.8 rsc.org
Hemiaminal Ring Opening Anhydrous Gibbs Free Energy of Reaction (ΔG) 7.6 rsc.org

In Silico Prediction of Biological Activity and Target Interactions

The potential pharmacological profile of this compound can be explored using a variety of computational tools that predict biological activity and identify potential protein targets based on chemical structure.

Computational Target Identification and Mechanism of Action Prediction

In silico target prediction has become a cornerstone of modern drug discovery, enabling the rapid screening of molecules against vast databases of biological targets. clinmedkaz.org Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are frequently used to analyze novel compounds. clinmedkaz.orgnih.gov These platforms compare the structure of a query molecule to libraries of known active compounds and predict a range of potential protein targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org

For piperidine derivatives, these computational approaches have successfully predicted interactions with a wide array of targets. clinmedkaz.org A study on newly synthesized piperidine compounds using SwissTargetPrediction revealed likely interactions with kinases, proteases, oxidoreductases, and both voltage-gated and ligand-gated ion channels. clinmedkaz.org Such predictions are crucial for guiding further preclinical studies and understanding the potential therapeutic applications of a new chemical entity. clinmedkaz.org

A specific example highlighting the power of this approach is the study of N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340), a compound containing a trifluoromethylphenyl-piperidine scaffold. nih.gov Computational and biological studies identified and confirmed that SRPIN340 is a selective inhibitor of the Serine/Arginine-Rich Protein Kinase (SRPK) family, which is overexpressed in certain cancers. nih.gov Molecular docking and molecular dynamics simulations provided detailed structural information about the interaction between the compound and the kinase, revealing key binding sites and informing future drug design efforts. nih.gov

Table 2: Predicted Target Classes for Piperidine Scaffolds via In Silico Methods

Target Class Specific Examples Predicted Biological Relevance Source(s)
Enzymes Kinases, Proteases, Oxidoreductases, Hydrolases Cancer therapy, metabolic disorders clinmedkaz.org
G-Protein Coupled Receptors (GPCRs) Dopamine (B1211576) Receptors, Sigma Receptors CNS disorders, pain management nih.gov
Ion Channels Voltage-gated, Ligand-gated CNS disorders, local anesthesia, antiarrhythmic effects clinmedkaz.org
Transporters Neurotransmitter Transporters Treatment of depression and other CNS diseases mdpi.com

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational methods are indispensable for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound, the key structural features—the piperidine ring, the hydroxyl (-OH) group, and the trifluoromethyl (-CF3) group—are all critical determinants of its potential interactions.

The trifluoromethyl group is a particularly important substituent in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comresearchgate.net Computational SAR studies often involve molecular docking and molecular dynamics (MD) simulations to model how these structural changes affect binding. nih.gov For example, MD simulations of the SRPK inhibitor SRPIN340 provided key insights into the stable binding interactions within the protein's active site, guiding the rational design of more potent analogs. nih.gov

SAR studies on various piperidine series have demonstrated the importance of specific substitutions. In one study of piperidine-based influenza inhibitors, SAR analysis revealed that an ether linkage between a quinoline (B57606) moiety and the piperidine ring was essential for antiviral activity. nih.govrsc.org In another investigation of piperidine/piperazine (B1678402) compounds targeting sigma receptors, in silico calculations of physicochemical properties like pKa were used alongside binding affinity data to establish a clear SAR. nih.gov This analysis showed that the protonation state of the piperidine nitrogen at physiological pH was a critical factor for receptor interaction. nih.gov

These computational approaches allow researchers to systematically modify a lead compound like this compound in silico and predict the impact on biological activity, thereby streamlining the drug discovery process and reducing the need for extensive synthetic efforts.

Academic Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Human Trial Data

Role of the Piperidine-Trifluoromethyl Motif in Molecular Design

The strategic incorporation of the piperidine (B6355638) ring and the trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. This combination allows for the fine-tuning of a molecule's properties to enhance its biological function.

Modulation of Physicochemical Properties for Enhanced Biological Activity

The trifluoromethyl group is frequently introduced into therapeutic candidates to modulate their physicochemical properties. mdpi.com Its strong electron-withdrawing nature, high lipophilicity, and the inertness of the carbon-fluorine bonds can significantly impact a molecule's behavior in a biological system. mdpi.comontosight.ai The presence of a trifluoromethyl group often enhances a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.aicymitquimica.com This increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical aspect in the design of novel drugs targeting the central nervous system (CNS). uomustansiriyah.edu.iq

Furthermore, the CF3 group can enhance metabolic stability. cymitquimica.com By blocking sites susceptible to metabolic oxidation, it can increase the half-life of a drug, leading to improved pharmacokinetic properties. The piperidine ring itself is a common scaffold in pharmaceuticals, and its nitrogen atom can be crucial for interacting with biological targets. researchgate.netmdpi.com The combination of the piperidine core with a trifluoromethyl substituent creates a versatile building block for developing molecules with desirable drug-like properties. nih.gov

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Containing Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
4-(Trifluoromethylphenyl)-piperidin-4-olC12H14F3NO245.241.8
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277)C12H13ClF3NO279.682.5

Source: PubChem. nih.govnih.gov

Bioisosteric Replacement and Stereoelectronic Effects

The trifluoromethyl group is often used as a bioisostere for other chemical groups. For instance, it has been successfully used to replace the aliphatic nitro group (NO2) in the design of allosteric modulators for the CB1 cannabinoid receptor. nih.govlboro.ac.uk While the nitro group is often considered "non-drug-like," its replacement with a CF3 group can lead to compounds with greater potency and improved metabolic stability. nih.govlboro.ac.uk This success highlights the difficulty and importance of replicating the specific binding interactions of the original group. nih.gov

Conformational Control in Bioactive Molecule Design

The introduction of fluorine atoms, particularly in a trifluoromethyl group, can exert significant control over the conformation of a molecule. beilstein-journals.org In piperidine rings, stereoelectronic effects such as hyperconjugation and electrostatic interactions can dictate the preferred orientation (axial or equatorial) of the fluorine-containing substituent. researchgate.net This conformational locking is critical in "pre-organizing" a molecule into the specific three-dimensional shape required for optimal binding to its biological target. beilstein-journals.org

By constraining the flexible piperidine ring, chemists can enhance both the potency and selectivity of a bioactive molecule. nih.gov For example, the stabilization of an axial conformer can be achieved through electrostatic interactions between substituents and the protonated nitrogen in piperidinium (B107235) salts. nih.gov This level of conformational control is a sophisticated strategy in molecular design, allowing for the creation of more rigid and selective scaffolds for therapeutic applications. researchgate.netnih.gov

Development of Novel Chemical Probes and Precursors

The 4-(Trifluoromethyl)piperidin-3-ol scaffold serves as a valuable starting point for the synthesis of new chemical probes and precursors for a wide array of biological investigations.

Design of Ligands for Diverse Biological Targets (e.g., enzymes, receptors, transporters, ion channels)

Derivatives of piperidine are known to interact with a multitude of biological targets, including enzymes, G protein-coupled receptors (GPCRs), transporters, and ion channels. ontosight.aiclinmedkaz.orgclinmedkaz.org The this compound motif has been incorporated into ligands designed for various specific targets.

Receptors : The piperidine scaffold is a key component in ligands for opioid receptors, potentially leading to applications in pain management. ontosight.airesearchgate.net Derivatives have also been developed as antagonists for the NOP receptor and modulators for the CB1 cannabinoid receptor. nih.govresearchgate.net Furthermore, piperazine (B1678402) derivatives containing trifluoromethyl groups have been investigated as multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors in the context of schizophrenia treatment. tandfonline.com

Enzymes : Piperidine-based compounds have been explored as inhibitors of enzymes like Dihydrofolate reductase (DHFR), a target in cancer and tuberculosis therapy. researchgate.net

Transporters and Ion Channels : The general structure of piperidine derivatives makes them candidates for modulating the activity of various transporters and ion channels, although specific examples for the this compound core are part of broader screening efforts. clinmedkaz.orgclinmedkaz.org

The versatility of this scaffold makes it a privileged structure in medicinal chemistry, enabling the generation of libraries of compounds for screening against diverse biological targets. nih.gov

Exploration of Preclinical Pharmacological Activities (e.g., anti-tuberculosis, analgesic, CNS activity, anti-infective)

The unique properties conferred by the piperidine-trifluoromethyl motif have led to the exploration of its derivatives in several preclinical therapeutic areas.

Anti-tuberculosis Activity : Screening of compound libraries has identified piperidinol derivatives with promising activity against Mycobacterium tuberculosis. nih.gov Specifically, compounds derived from a 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hit showed good anti-tuberculosis activity, although in vivo side effects precluded their further development. nih.govresearchgate.net This research still highlights the potential of the scaffold for developing new anti-TB agents. nih.govnih.gov

Table 2: In Vitro Anti-Tuberculosis Activity of Selected Piperidinol Derivatives

CompoundDescriptionMIC (μg/mL)
Hit Compound 1 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol based1.5
4m 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-olNot specified, but showed good activity
4n 1-((R)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-olNot specified, but showed good activity

Source: Sun D, et al. nih.gov

Analgesic Activity : Several studies have investigated piperidine derivatives for their potential in pain management. cymitquimica.comresearchgate.net A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and showed potent analgesic efficacy in mouse models. researchgate.net Some of these compounds demonstrated a long duration of action and were found to mediate pain through opioid-independent systems. researchgate.net

Table 3: Preclinical Analgesic Efficacy of Selected TFMP Derivatives

CompoundEfficacy (% Analgesia)
Compound 3 188%
Compound 5 137%
Compound 6 162%
Compound 8 107%

Source: Haider S, et al. researchgate.net

CNS Activity : The ability of the trifluoromethyl group to increase lipophilicity makes it a valuable addition for CNS-penetrant drugs. uomustansiriyah.edu.iq Compounds containing this motif have been studied for various CNS activities, including potential antidepressant and neuropharmacological effects. cymitquimica.com Libraries of compounds are often designed with properties optimized for crossing the blood-brain barrier to target neurological diseases. chemdiv.com

Anti-infective Activity : Beyond tuberculosis, the broader anti-infective potential of piperidine derivatives is an active area of research. researchgate.net The trifluoromethyl group is found in various compounds with antibacterial and antifungal properties. researchgate.netnih.govresearchgate.net The piperidine scaffold itself is a component of many natural and synthetic molecules with antimicrobial activity. mdpi.com

Strategies for Enhancing Biological Selectivity and Potency

In the pursuit of novel therapeutics, the chemical scaffold of this compound and its analogs has been a subject of extensive research in medicinal chemistry. Scientists have employed various strategies to modulate the biological activity of these compounds, aiming to enhance their potency against specific targets while minimizing off-target effects. These strategies primarily revolve around systematic structural modifications and the exploration of structure-activity relationships (SAR).

One key approach involves the modification of substituents on the piperidine ring and the phenyl group. For instance, in the development of anti-tuberculosis agents, a library of piperidinol analogs was synthesized based on a "4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol" scaffold. nih.govnih.gov This work demonstrated that alterations to the N-1 substituent of the piperidine ring could significantly impact anti-tuberculosis activity. nih.govnih.gov

Similarly, in the context of analgesics, derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) have been synthesized and evaluated. researchgate.net These studies revealed that modifications to the piperidine nitrogen could lead to compounds with potent analgesic effects. researchgate.net

The introduction of a trifluoromethyl group is a common strategy in drug design, often used to enhance properties like metabolic stability and receptor binding affinity. ontosight.ai However, the positioning and electronic effects of this group are critical. In a study of dopamine D4 receptor ligands, replacing a fluorine atom with a trifluoromethyl group on a related scaffold resulted in a significant decrease in binding affinity for all dopamine receptors tested, suggesting steric or electronic disadvantages in that particular context. nih.gov

Furthermore, the core piperidine structure itself has been a focus of modification. Research on survivin inhibitors has shown that replacing a pyrrolidine (B122466) ring with a piperidine ring can maintain or even slightly improve biological activity, whereas substitution with a morpholine (B109124) ring leads to a decrease in activity. plos.org This highlights the importance of the cyclic amine's structure in receptor or enzyme interaction.

In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have shown promise. nih.gov The structure-activity relationship studies indicated that substitutions on a connected phenyl ring could dramatically influence inhibitory potency. For example, a 4-trifluoromethyl group on the phenyl ring significantly enhanced the inhibitory activity. nih.gov

The following table summarizes the biological activities of various piperidine derivatives, illustrating the impact of structural modifications on their potency.

Compound IDModificationTarget/AssayActivity (IC50/Ki)Reference
1 4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol scaffoldAnti-tuberculosisMIC 1.5 µg/mL nih.gov
4a 1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl) substituentAnti-tuberculosis- nih.gov
4m 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl) substituentAnti-tuberculosis- nih.gov
8a Piperidine ring instead of pyrrolidineAnti-proliferative (A375 cell line)IC50: 1.1 µM plos.org
8b Morpholine ring instead of pyrrolidineAnti-proliferative (A375 cell line)IC50: 5.0 µM plos.org
13 4-fluorophenyl groupLSD1 InhibitionKi: 220 nM nih.gov
16 4-trifluoromethyl groupLSD1 InhibitionKi: 58 nM nih.gov
17 4-methyl groupLSD1 InhibitionKi: 29 nM nih.gov

This table presents a selection of data to illustrate the effects of chemical modifications and should not be considered exhaustive.

The quest for selectivity is another critical aspect. For instance, in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, researchers aimed to improve selectivity over cytochrome P450 3A4 (CYP3A4). acs.org By replacing a phenyl group with a 2-pyridyl group in a 4-phenylpyridine (B135609) scaffold, they were able to drastically reduce CYP3A4 inhibition, although this also led to a decrease in CH24H inhibitory activity. acs.org This highlights the delicate balance that must be achieved between potency and selectivity.

In a different study focusing on PI3Kδ inhibitors, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized. nih.gov Two compounds, A5 and A8, emerged as potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Notably, compound A5 demonstrated excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). nih.gov

The following table provides data on the selectivity of certain piperidine-containing compounds.

Compound IDTargetSelectivity ProfileReference
7 CH24HReduced CYP3A4 inhibition compared to parent compound acs.org
A5 PI3KδExcellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ nih.gov
A8 PI3KδSuperior PI3Kδ/γ selectivity over PI3Kα and PI3Kβ nih.gov

This table illustrates the selectivity profiles of specific compounds as reported in the cited literature.

Future Research Directions in 4 Trifluoromethyl Piperidin 3 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds often involves multi-step processes that can be resource-intensive and generate significant waste. Future research should prioritize the development of green and sustainable methods for producing 4-(Trifluoromethyl)piperidin-3-OL and its derivatives.

Key areas for exploration include:

Catalytic Innovations : The use of heterogeneous nanocatalysts, such as nano γ-alumina supported Sb(V) or Fe3O4 derived from iron rust, offers a pathway to high-yield synthesis with the significant advantage of catalyst recyclability. rsc.orgbohrium.com Similarly, developing novel one-pot approaches, like the sustainable synthesis of piperidine (B6355638) from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM), provides a blueprint for greener production routes from biomass resources. rsc.org

Benign Reaction Media : Shifting away from hazardous organic solvents is a cornerstone of green chemistry. Future syntheses could explore water as a reaction medium, potentially facilitated by surfactants like sodium lauryl sulfate, or investigate solvent-free reaction conditions activated by mechanochemistry, ultrasound, or microwave irradiation. bohrium.comresearchgate.net

Atom Economy and Efficiency : Methodologies that improve atom economy are crucial. Electroreductive cyclization in a flow microreactor, for instance, presents a green and efficient method for creating piperidine rings from readily available starting materials without the need for toxic reagents. beilstein-journals.org Another promising direction is the use of phosphite-driven cyclodehydration, which avoids byproducts that are difficult to separate, such as triphenylphosphine (B44618) oxide. beilstein-journals.orgnih.gov

Exploration of Novel Stereochemical Control Strategies

The this compound structure contains at least two stereocenters at the C3 and C4 positions. The specific stereoisomer of a drug can determine its efficacy and safety. Therefore, developing synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical research objective.

Future research should focus on:

Asymmetric Hydrogenation : The hydrogenation of fluorinated pyridine (B92270) precursors is a powerful strategy for accessing fluorinated piperidines. acs.orgnih.govsciencedaily.com Future work could focus on developing new chiral catalysts, including rhodium and palladium complexes, to achieve high diastereoselectivity and enantioselectivity, providing access to specific all-cis-(multi)fluorinated piperidines. nih.govmdpi.com

Stereodivergent Synthesis : Creating methods that can selectively produce any desired stereoisomer from a common precursor is highly valuable. Research into stereodivergent strategies, such as the reduction of a ketone precursor with different stereoselectively distinct carbonyl reductases, can provide access to all four possible stereoisomers of a 3-substituted-4-hydroxypiperidine. rsc.org This allows for a comprehensive evaluation of how stereochemistry impacts biological activity. beilstein-journals.orgnih.gov

Organocatalysis and Novel Cyclizations : Asymmetric organocatalysis offers a metal-free approach to synthesizing chiral fluorinated heterocycles. rsc.orgchimia.ch Exploring organocatalytic conjugate additions to β-trifluoromethylated enones can produce intermediates for piperidine synthesis with excellent stereocontrol. rsc.org Additionally, developing novel cyclization reactions, such as gold-catalyzed oxidative amination of alkenes, can introduce new ways to form the piperidine ring with defined stereochemistry. mdpi.com

Application in the Synthesis of Complex Natural Products and Analogues

While the this compound scaffold is synthetic, it can be incorporated as a key building block into analogues of complex natural products. This strategy allows chemists to create novel molecules that retain the biological activity of the natural product but possess improved drug-like properties, such as enhanced stability or potency, conferred by the fluorinated piperidine motif.

Future directions in this area include:

Scaffold Integration : Systematically incorporating the this compound unit into the core structures of known bioactive natural products. This involves designing multi-step syntheses where the fluorinated piperidine is introduced as a strategic fragment.

Photochemical Methods : Photochemical reactions, which use light to induce chemical transformations, are powerful tools for building molecular complexity under mild conditions. bohrium.comchim.itcolab.wsresearchgate.net Future research could employ photochemical cyclizations, such as intramolecular [2+2] cycloadditions, to fuse the piperidine ring into larger polycyclic systems, mimicking the intricate architectures found in nature. colab.ws This approach is respectful to the environment and offers high atom economy. chim.it

Integration of Artificial Intelligence and Machine Learning for Accelerated Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically reducing the time and cost associated with identifying and optimizing new drug candidates. frontiersin.orgwiley.com These technologies can be applied to the this compound scaffold to accelerate research and development.

Future research should leverage AI and ML for:

Predictive Modeling : Training ML models on existing chemical data to predict the biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and physicochemical characteristics of novel derivatives. frontiersin.orgacs.org This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis.

De Novo Drug Design : Utilizing generative AI algorithms to design entirely new molecules based on the this compound core. frontiersin.org These models can explore vast chemical space to generate structures optimized for multiple parameters, such as target affinity and drug-likeness. researchgate.net

Synthesis Planning and Optimization : Employing AI tools for computer-aided synthesis planning (CASP). beilstein-journals.org These programs can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel retrosynthetic routes, helping chemists to devise more efficient and robust syntheses. acs.orgbeilstein-journals.orgdigitellinc.comnih.gov

Investigation of Underexplored Biological Targets and Pathways

The piperidine ring is a common feature in many approved drugs, and its derivatives are known to interact with a wide array of biological targets. mdpi.comontosight.ai However, the full therapeutic potential of the this compound scaffold remains largely untapped. Future research should aim to identify and validate novel biological targets and pathways for this compound class.

Promising avenues for investigation include:

Broad Pharmacological Profiling : Conducting comprehensive screening of this compound derivatives against diverse panels of biological targets, such as enzymes, receptors, and ion channels. ontosight.ai This could uncover unexpected activities in areas like pain management (e.g., opioid receptors) or neurological disorders. ontosight.ai

Targeted Library Design : Designing and synthesizing focused libraries of compounds to probe specific protein families where the trifluoromethyl group may offer advantageous binding interactions or improved metabolic stability. Recent studies have shown that trifluoromethyl-containing compounds can be potent inhibitors of targets like protein disulfide isomerase (PDI) for anti-thrombosis or can be developed into novel antifungal, insecticidal, and anticancer agents. nih.govnih.gov

Fragment-Based Drug Discovery : Using chemoinformatic tools to analyze fluorinated piperidines as three-dimensional fragments for drug design. nih.govacs.org A recent screening revealed that a fluorinated piperidine scaffold was recognized by the main protease of the SARS-CoV-2 coronavirus, highlighting the potential for discovering inhibitors for new and challenging targets. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 4-(trifluoromethyl)piperidin-3-ol, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis of this compound typically involves cyclization of trifluoromethyl-substituted precursors or functional group transformations. For example, analogs like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 71% to 83% depending on substituents and reaction conditions (e.g., solvent polarity, temperature) . Stereochemical outcomes depend on chiral catalysts or resolution techniques, as seen in the synthesis of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol, where asymmetric hydrogenation or enzymatic resolution may be employed . Key characterization tools include NMR (for stereochemistry) and HPLC (for enantiomeric excess).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the piperidine ring structure, hydroxyl group position, and trifluoromethyl substitution. For example, coupling constants in 1^1H NMR can distinguish axial/equatorial substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formulas (e.g., C24_{24}H22_{22}NO2_2BrClF3_3 in analogs) and fragmentation patterns .
  • HPLC/UPLC : Chiral columns resolve enantiomers, critical for studying biological activity .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in crystalline piperidine derivatives .

Q. How should researchers handle safety and stability concerns for this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2/2A) .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxyl group.
  • Decomposition : Thermal degradation may release HF or CO; monitor via TGA/DSC .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biological activity of this compound derivatives?

Methodological Answer: The trifluoromethyl (-CF3_3) group enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. For example, in neuroactive compounds like 4-(trifluoromethyl)phenylpiperidine, the -CF3_3 group increases selectivity for serotonin or dopamine receptors . Computational docking studies (e.g., AutoDock Vina) can map interactions with target proteins, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of this compound analogs?

Methodological Answer:

  • Yield Discrepancies : Optimize reaction parameters (e.g., solvent, catalyst loading) using design-of-experiment (DoE) approaches. For instance, analogs with 79% vs. 71% yields may reflect differences in purification methods (e.g., recrystallization vs. column chromatography) .
  • Biological Variability : Validate assays with positive controls (e.g., known receptor agonists/antagonists) and ensure compound purity (>95% by HPLC). Cross-lab reproducibility studies are critical .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific targets?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with varied substituents (e.g., halogen, aryl, or alkyl groups) at the 4-position. For example, 1-(2,6-dichloro-benzyl)piperidin-3-ol derivatives show enhanced antimicrobial activity compared to non-halogenated analogs .
  • Pharmacophore Mapping : Use molecular modeling (e.g., Schrödinger’s Phase) to identify critical interactions. The hydroxyl and trifluoromethyl groups often form hydrogen bonds and hydrophobic pockets, respectively .

Q. What analytical methods quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS : Offers high sensitivity for pharmacokinetic studies. Use deuterated internal standards (e.g., d3_3-CF3_3 analogs) to correct for matrix effects .
  • GC-MS : Suitable for volatile derivatives (e.g., silylated hydroxyl groups) in trace analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.